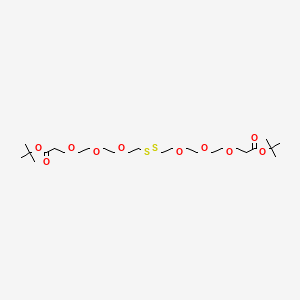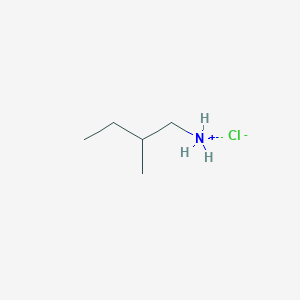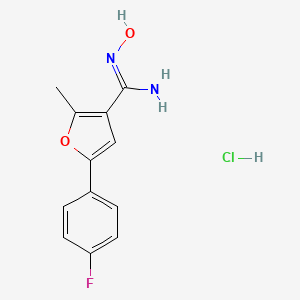
t-BuO2C-PEG3-SS-PEG3-CO2tBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-BuO2C-PEG3-SS-PEG3-CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a disulfide bond (SS) and two t-butyl ester groups (t-BuO2C and CO2tBu) at the termini. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-BuO2C-PEG3-SS-PEG3-CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a suitable activating agent.
Disulfide Bond Formation: The next step involves the introduction of a disulfide bond. This is typically achieved by reacting the PEGylated intermediate with a disulfide-containing reagent under mild conditions.
t-Butyl Ester Formation: The final step involves the introduction of t-butyl ester groups at the termini. This is achieved by reacting the disulfide-containing intermediate with t-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
t-BuO2C-PEG3-SS-PEG3-CO2tBu undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The t-butyl ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically carried out under mild conditions.
Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base.
Major Products
Oxidation: The major products are sulfonic acids.
Reduction: The major products are thiols.
Substitution: The major products are the substituted derivatives of the compound.
Applications De Recherche Scientifique
t-BuO2C-PEG3-SS-PEG3-CO2tBu has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various PEGylated compounds.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: It is used in the formulation of various industrial products, such as coatings and adhesives, to improve their performance and durability.
Mécanisme D'action
The mechanism of action of t-BuO2C-PEG3-SS-PEG3-CO2tBu involves the following steps:
Molecular Targets: The compound interacts with various molecular targets, such as proteins and enzymes, through its PEG chains and disulfide bond.
Pathways Involved: The compound exerts its effects through various pathways, including the modulation of protein-protein interactions and the stabilization of protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
mPEG-SS-PEG-mPEG: This compound is similar to t-BuO2C-PEG3-SS-PEG3-CO2tBu but lacks the t-butyl ester groups.
t-BuO2C-PEG-SS-PEG-CO2tBu: This compound is similar to this compound but has a shorter PEG chain.
Uniqueness
This compound is unique due to the presence of both t-butyl ester groups and a disulfide bond, which confer distinct chemical properties and versatility in various applications.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10S2/c1-25(2,3)35-23(27)7-9-29-11-13-31-15-17-33-19-21-37-38-22-20-34-18-16-32-14-12-30-10-8-24(28)36-26(4,5)6/h7-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTWUOHTEOKCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCSSCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B8024910.png)

![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)









![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
